molecular formula C13H19NO2S B1422019 3-[(Cyclohexanesulfonyl)methyl]aniline CAS No. 1184212-16-5

3-[(Cyclohexanesulfonyl)methyl]aniline

Cat. No.: B1422019
CAS No.: 1184212-16-5
M. Wt: 253.36 g/mol
InChI Key: DXBBPCZTCWVWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclohexanesulfonyl)methyl]aniline is an organic compound with the molecular formula C13H19NO2S It is a derivative of aniline, where the aniline ring is substituted with a cyclohexanesulfonyl group at the meta position

Scientific Research Applications

3-[(Cyclohexanesulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexanesulfonyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with cyclohexanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloromethyl aniline+cyclohexanesulfonyl chlorideThis compound+HCl\text{3-chloromethyl aniline} + \text{cyclohexanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloromethyl aniline+cyclohexanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexanesulfonyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclohexylsulfonyl)methyl]aniline
  • 3-[(Cyclohexanesulfinyl)methyl]aniline
  • 3-[(Cyclohexylsulfinyl)methyl]aniline

Uniqueness

3-[(Cyclohexanesulfonyl)methyl]aniline is unique due to the presence of the cyclohexanesulfonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBPCZTCWVWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclohexanesulfonyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[(Cyclohexanesulfonyl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
3-[(Cyclohexanesulfonyl)methyl]aniline
Reactant of Route 4
3-[(Cyclohexanesulfonyl)methyl]aniline
Reactant of Route 5
3-[(Cyclohexanesulfonyl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
3-[(Cyclohexanesulfonyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.